2H-Imidazo[5,1-B][1,3]oxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55450-95-8 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2H-imidazo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-2-8-5-7-4-6(8)9-3-1/h1-2,4-5H,3H2 |
InChI Key |
SAPGQBDYPMMHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C=NC=C2O1 |
Origin of Product |
United States |
Synthetic Approaches to Imidazo 5,1 B Oxazole Derivatives
The synthesis of the closely related and well-studied 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles provides significant insight into the construction of the imidazo[5,1-b]oxazine core. These methods often involve the strategic formation of the oxazole (B20620) ring onto a pre-existing imidazole (B134444) precursor.
A notable and efficient method for the preparation of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles is a one-pot reaction. nih.govresearchgate.net This approach involves the treatment of either 4,5-dinitroimidazole or 2-methyl-4,5-dinitroimidazole with various oxiranes. nih.govresearchgate.net This method is advantageous due to its operational simplicity and the ability to generate the bicyclic system in a single synthetic step.
Furthermore, microwave-assisted synthesis has been successfully employed to accelerate the formation of these compounds. A "one-pot" cyclization and Suzuki-Miyaura coupling reaction under microwave irradiation has been developed for the rapid synthesis of original 2-methyl-7-nitro-5-substituted-2,3-dihydroimidazo[5,1-b]oxazoles. figshare.comtandfonline.com This methodology allows for the efficient introduction of various aryl groups at the 5-position of the heterocyclic scaffold. tandfonline.com
The following table summarizes the yields of a series of 2-methyl-7-nitro-2,3-dihydroimidazo[5,1-b]oxazole derivatives functionalized with different aryl groups, showcasing the versatility of the Suzuki-Miyaura coupling in this context. tandfonline.com
| Substituent (Arylboronic Acid) | Yield (%) |
| 3-Pyridineboronic acid | 30 |
| Trimethoxyphenylboronic acid | 65 |
| Chlorinated arylboronic acids | Lower yields |
| Heterocyclic boronic acids | Lower yields |
This table is based on data presented in the study by Ben-Mbarek et al. (2018). tandfonline.com
The regiochemistry of the cyclization reaction is a critical aspect, and X-ray crystallography has been used to confirm the formation of the desired 2,3-dihydroimidazo[5,1-b]oxazole isomer, eliminating the possibility of the formation of the regioisomeric 2,3-dihydroimidazo[2,1-b]oxazole. tandfonline.com
Research Findings and Applications
Classical and Contemporary Synthetic Routes to the Imidazo[5,1-b]researchgate.netnih.govoxazine Nucleus
The construction of the imidazo[5,1-b] researchgate.netnih.govoxazine (B8389632) ring system can be achieved through several strategic bond-forming reactions. These methods often involve the sequential or concerted formation of the imidazole (B134444) and oxazine rings.
Multicomponent Reaction Approaches for Imidazo[5,1-b]researchgate.netnih.govoxazine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.govmdpi.com These reactions are atom-economical and allow for the rapid generation of complex molecules from simple precursors. nih.gov
The Ugi reaction , a four-component reaction (4CR), is a prominent MCR that involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.govwikipedia.org The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylate, followed by a Mumm rearrangement. wikipedia.org While direct synthesis of the imidazo[5,1-b] researchgate.netnih.govoxazine nucleus via a classical Ugi reaction is not commonly reported, the principles of the Ugi reaction, particularly the use of isocyanides and the formation of key intermediates, are valuable in designing MCRs for heterocyclic synthesis. sioc-journal.cnnih.gov Post-Ugi modifications are often employed to construct heterocyclic systems. sioc-journal.cn
The Passerini reaction , a three-component reaction (3CR) between a carboxylic acid, a carbonyl compound, and an isocyanide, yields an α-acyloxyamide. nih.gov This reaction provides a scaffold with multiple points of diversity, which can be a useful starting point for further cyclization to form heterocyclic structures.
MCR strategies have been successfully applied to synthesize related fused imidazole systems. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, has been used to prepare imidazo[1,2-a]pyridines, which can then undergo further transformations. beilstein-journals.org
Table 1: Examples of Multicomponent Reactions in Heterocyclic Synthesis
| Reaction Name | Components | Key Product Type | Relevance to Imidazooxazine Synthesis |
|---|---|---|---|
| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Bis-amide | Provides complex scaffolds for post-reaction cyclization. nih.govwikipedia.orgnih.gov |
| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid | α-Acyloxyamide | Generates functionalized intermediates for further transformation. nih.gov |
| Groebke–Blackburn–Bienaymé Reaction | Aminoazine, Aldehyde, Isocyanide | Fused Imidazoles | Directly synthesizes related fused imidazole heterocycles. mdpi.combeilstein-journals.org |
Intramolecular Cyclization Strategies for Ring Formation
Intramolecular cyclization is a key strategy for forming the imidazo[5,1-b] researchgate.netnih.govoxazine ring system. This approach typically involves the synthesis of a suitably functionalized imidazole precursor that can undergo a subsequent ring-closing reaction to form the oxazine ring.
One common method involves the N-alkylation of an imidazole derivative with a bifunctional reagent, followed by cyclization. For example, the synthesis of pretomanid (B1679085) analogues often starts with a nitroimidazole which is then elaborated. ucl.ac.uknih.gov A typical sequence involves the reaction of a 2-nitroimidazole (B3424786) with an epoxide to introduce a hydroxyethyl (B10761427) side chain. This alcohol can then be activated and cyclized to form the dihydroimidazooxazine ring. ucl.ac.uk
Another approach utilizes a pre-formed imidazole with a side chain containing a leaving group and a hydroxyl group. Base-promoted intramolecular nucleophilic substitution then leads to the formation of the oxazine ring. For instance, an N-substituted imidazole bearing a 2-hydroxypropyl group with a leaving group at the 3-position can cyclize to form the 6,7-dihydro-5H-imidazo[2,1-b] researchgate.netnih.govoxazine ring. ucl.ac.uk
Table 2: Key Intramolecular Cyclization Reactions for Imidazo[2,1-b] researchgate.netnih.govoxazines
| Starting Material | Key Reagents | Reaction Type | Product |
|---|---|---|---|
| 2-Nitroimidazole | (R)-glycidyl butyrate, MsCl, Et3N | Ring-opening and subsequent cyclization | Dihydro-2-nitroimidazo[2,1-b] researchgate.netnih.govoxazine intermediate |
| (S)-1-(2-bromo-4-nitro-1H-imidazol-1-yl)propan-2-ol | NaH | Intramolecular Williamson ether synthesis | (S)-7-methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netnih.govoxazine |
Alkyl or Aryl Isocyanide and Acetylenedicarboxylate (B1228247) Based Methods
The reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates generates a reactive zwitterionic intermediate. tandfonline.comresearchgate.net This intermediate can be trapped by various nucleophiles to produce highly functionalized heterocyclic compounds. tandfonline.com
In the context of imidazo[2,1-b] researchgate.netnih.govoxazine synthesis, this methodology has been employed by trapping the zwitterionic intermediate with 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one. researchgate.net This one-pot synthesis affords highly functionalized 2,3-diphenyl-5H-imidazo[2,1-b] researchgate.netnih.govoxazine derivatives in good yields. researchgate.net The reaction proceeds by the nucleophilic attack of the imidazolone (B8795221) on the intermediate formed from the isocyanide and the acetylenedicarboxylate, followed by cyclization.
Table 3: Synthesis of 5H-Imidazo[2,1-b] researchgate.netnih.govoxazine Derivatives
| Isocyanide | Acetylenedicarboxylate | Trapping Agent | Product | Yield (%) |
|---|---|---|---|---|
| Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate | 4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-one | Dimethyl 2,3-diphenyl-7-(cyclohexylamino)-5-oxo-5,7-dihydro-8H-imidazo[2,1-b] researchgate.netnih.govoxazine-7,8-dicarboxylate | 85 |
| tert-Butyl isocyanide | Dimethyl acetylenedicarboxylate | 4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-one | Dimethyl 2,3-diphenyl-7-(tert-butylamino)-5-oxo-5,7-dihydro-8H-imidazo[2,1-b] researchgate.netnih.govoxazine-7,8-dicarboxylate | 82 |
Aza-Michael Addition Pathways to Imidazo[5,1-c]researchgate.netnih.govoxazine Scaffolds
The aza-Michael addition is a crucial reaction for the formation of carbon-nitrogen bonds and is widely used in the synthesis of nitrogen-containing heterocycles. researchgate.netd-nb.info A novel protocol for the synthesis of 1H-imidazo[5,1-c] researchgate.netnih.govoxazines has been developed utilizing a tailored aza-Michael addition as the key step. researchgate.netuniurb.it
This strategy involves a sequential three-component reaction of 1,2-diaza-1,3-dienes with primary amines and isocyanates or isothiocyanates to form hydantoin (B18101) or 2-thiohydantoin (B1682308) derivatives. researchgate.net These intermediates are designed with functional groups positioned for a subsequent chemoselective acid-promoted intramolecular cyclization to form the fused imidazo[5,1-c] researchgate.netnih.govoxazine ring system. researchgate.netuniurb.it
The key to this approach is the initial N-nucleophilic addition of β-amino alcohols or α-amino acetals to the heterodiene system, which leads to the formation of an N-aminohydrazone intermediate that drives the entire process. uniurb.it
Table 4: Synthesis of Imidazo[5,1-c] researchgate.netnih.govoxazine Derivatives via Aza-Michael Addition
| Starting Materials | Key Intermediate | Cyclization Condition | Product | Yield (%) |
|---|---|---|---|---|
| 1,2-diaza-1,3-diene, primary amine, isothiocyanate | 2-Thiohydantoin with a pendant hydroxyl group | Acid-promoted | 1H-imidazo[5,1-c] researchgate.netnih.govoxazine-2-thione derivative | 48-98 researchgate.net |
| 1,2-diaza-1,3-diene, primary amine, isocyanate | Hydantoin with a pendant hydroxyl group | Acid-promoted | 1H-imidazo[5,1-c] researchgate.netnih.govoxazine-2-one derivative | Not specified |
Oxirane-Mediated Annulation for Dihydroimidazooxazines
The use of oxiranes (epoxides) as building blocks is a common strategy for the synthesis of heterocyclic compounds containing a hydroxyl group or for constructing fused ring systems. In the context of imidazooxazine synthesis, oxiranes play a crucial role in forming the dihydrooxazine ring.
A method for the synthesis of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles involves the treatment of 4,5-dinitroimidazole with oxiranes. researchgate.net Although this leads to an imidazooxazole, the principle of using an oxirane to build a fused oxygen-containing ring onto an imidazole core is relevant.
For the synthesis of imidazo[2,1-b] researchgate.netnih.govoxazines, a key step in the synthesis of the anti-tubercular drug pretomanid and its analogues involves the reaction of a 2-nitroimidazole with a chiral epoxide. ucl.ac.uknih.gov This reaction introduces a hydroxypropyl side chain at the N1 position of the imidazole. The resulting secondary alcohol can then be used to close the oxazine ring. For example, conversion of the alcohol to a good leaving group (e.g., a mesylate) followed by intramolecular nucleophilic attack by the imidazole N3 atom, or direct cyclization under basic conditions, affords the 6,7-dihydro-5H-imidazo[2,1-b] researchgate.netnih.govoxazine core. ucl.ac.uk
Table 5: Oxirane-Mediated Synthesis of Dihydroimidazooxazine Precursors
| Imidazole Derivative | Oxirane | Product (Precursor to Cyclization) |
|---|---|---|
| 2-bromo-4-nitroimidazole | (R)-glycidyl butyrate | (S)-1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-butyryloxy-propan-2-ol |
| 4,5-dinitroimidazole | Propylene oxide | 1-(4,5-dinitro-1H-imidazol-1-yl)propan-2-ol researchgate.net |
Catalytic Approaches in Imidazo[5,1-b]researchgate.netnih.govoxazine Synthesis
Catalysis plays a vital role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both metal-based and organocatalysts have been employed in the synthesis of imidazooxazine-related structures.
For the synthesis of 1,3-oxazine derivatives, various catalysts have been explored. Thiamine (B1217682) hydrochloride (Vitamin B1) has been used as a biodegradable and reusable catalyst for the one-pot, multicomponent condensation of naphthols, anilines, and formaldehyde (B43269) in water. academie-sciences.fr Alum (KAl(SO₄)₂·12H₂O) has also been shown to be an efficient, non-toxic, and reusable catalyst for the synthesis of naphthoxazines in water. tandfonline.com
In the context of fused imidazo-containing systems, silver carbonate/trifluoroacetic acid (Ag₂CO₃/TFA) has been developed as a catalytic system for the 6-endo-dig cyclization of N-Boc-2-alkynylbenzimidazoles to produce 1H-benzo nih.govscispace.comimidazo[1,2-c] researchgate.netnih.govoxazin-1-one derivatives. mdpi.com This reaction proceeds through electrophilic activation of the triple bond by the catalyst, followed by intramolecular nucleophilic attack. mdpi.com
Transition metal-free approaches have also been developed. For instance, the synthesis of substituted imidazo[2,1-c] researchgate.netnih.govoxazines has been achieved via a base-promoted hydroalkoxylation of 1,5-alkynyl alcohols. ias.ac.in This method, using lithium tert-butoxide in DMSO under microwave irradiation, provides the 6-exo-dig cyclization product regioselectively. ias.ac.in
Table 6: Catalytic Systems Used in the Synthesis of Oxazines and Fused Imidazoles
| Catalyst | Reaction Type | Product | Key Features |
|---|---|---|---|
| Thiamine Hydrochloride (VB1) | Multicomponent condensation | 1,3-Oxazine derivatives | Green, reusable, water as solvent. academie-sciences.fr |
| Alum (KAl(SO₄)₂·12H₂O) | Multicomponent condensation | Naphthoxazine derivatives | Non-toxic, reusable, water as solvent. tandfonline.com |
| Ag₂CO₃/TFA | Intramolecular 6-endo-dig cyclization | 1H-benzo nih.govscispace.comimidazo[1,2-c] researchgate.netnih.govoxazin-1-ones | Efficient for alkynylbenzimidazoles. mdpi.com |
| LiOtBu | Intramolecular hydroalkoxylation | Imidazo[2,1-c] researchgate.netnih.govoxazines | Transition metal-free, regioselective 6-exo-dig cyclization. ias.ac.in |
Transition Metal-Catalyzed Cyclization Reactions
Transition metals are powerful tools for orchestrating complex cyclization reactions, offering high efficiency and regioselectivity. For the synthesis of fused imidazo-oxazine systems, silver and rhodium catalysts have proven particularly effective.
One notable method involves the silver carbonate (Ag₂CO₃) and trifluoroacetic acid (TFA)-catalyzed intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates. This reaction proceeds via a highly regioselective 6-endo-dig cyclization, exclusively forming the six-membered oxazine ring over a potential five-membered alternative. mdpi.com This approach is versatile, accommodating starting alkynes with aliphatic, aromatic, or heteroaromatic substituents, and consistently provides good to excellent yields of 1H-benzo mdpi.comtandfonline.comimidazo[1,2-c] academie-sciences.fracademie-sciences.froxazin-1-one derivatives. mdpi.comresearchgate.net While a similar strategy using Zinc Chloride (ZnCl₂) was limited to aliphatic alkynes, the silver-based system demonstrates broader applicability. researchgate.net
Rhodium(III) catalysts have also been employed in cascade reactions to construct complex heterocyclic systems. For instance, the Rh(III)-catalyzed reaction of 2-arylimidazo[1,2-a]pyridines with cyclic α-diazo-1,3-diketones leads to the formation of naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. rsc.org This transformation involves a C–H bond carbenoid insertion followed by a [5 + 1] annulation, where the diazo ketone acts as a C1 synthon through a ring-opening and reannulation process. rsc.org Another Rh(III)-catalyzed process involves the oxidative annulation of 2-phenylimidazo[1,2-a]pyridines with alkynes, which can be controlled to achieve either mono or double C-H activation, leading to diverse fused systems. acs.org These examples of C-H activation and annulation showcase the potential of rhodium catalysis for constructing complex imidazo-fused heterocycles. rsc.orgorganic-chemistry.org
| Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |
| Ag₂CO₃ / TFA | N-Boc-2-alkynylbenzimidazoles | 1H-benzo mdpi.comtandfonline.comimidazo[1,2-c] academie-sciences.fracademie-sciences.froxazin-1-ones | Good to Excellent | mdpi.comresearchgate.net |
| [Cp*RhCl₂]₂ / AgSbF₆ | 2-arylimidazo[1,2-a]pyridines & alkynes | Naphtho[1',2':4,5]imidazo[1,2-a]pyridines | Good to Excellent | acs.org |
| Rh(III) | 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes & α-diazo-1,3-diketones | Functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines | Good to Excellent | rsc.org |
Organocatalytic Methods (e.g., Thiamine Hydrochloride (VB1) Catalysis)
Organocatalysis offers a valuable alternative to metal-based systems, often utilizing non-toxic, readily available, and biodegradable catalysts. Thiamine hydrochloride (Vitamin B1, VB1) has emerged as a versatile organocatalyst for the synthesis of 1,3-oxazine derivatives through multicomponent reactions. academie-sciences.fracademie-sciences.fr
This method typically involves a one-pot, three-component condensation of a phenol (B47542) (like α- or β-naphthol), an aniline (B41778), and formaldehyde in an aqueous medium. academie-sciences.fr VB1, a naturally occurring compound containing pyrimidine (B1678525) and thiazole (B1198619) rings, efficiently catalyzes the reaction under mild, room-temperature conditions. academie-sciences.frcbijournal.com The proposed mechanism involves an initial Mannich-type condensation between the aniline and formaldehyde, facilitated by VB1, to form an imine intermediate. This is followed by an attack from the electron-rich naphthol and a subsequent second Mannich-type condensation and intramolecular cyclization to yield the final 1,3-oxazine product. academie-sciences.fracademie-sciences.fr The use of VB1 is noted for its operational simplicity, mild reaction conditions, and the ability to provide high yields, making it an attractive method for the synthesis of polysubstituted oxazines. academie-sciences.fracademie-sciences.fr
| Catalyst | Reactants | Solvent | Key Features | Yield (%) | Reference |
| Thiamine Hydrochloride (VB1) (10 mol%) | β-Naphthol, Aniline, Formaldehyde | Water | Biodegradable catalyst, room temperature, reusable | up to 92 | academie-sciences.fracademie-sciences.fr |
| Thiamine Hydrochloride (VB1) | β-Naphthol, Aldehyde, Urea (B33335) | Not specified | Mentioned as a catalyst for naphtha-oxazine derivatives | Not specified | jmaterenvironsci.comresearchgate.net |
Phosphate-Based Catalytic Systems for Oxazine Derivatives
Phosphate-based materials have been developed as robust and efficient heterogeneous catalysts for synthesizing oxazine derivatives. These systems are often lauded for their high yields, short reaction times, and adherence to green chemistry principles.
One innovative approach utilizes cobalt-based phosphate (B84403) catalysts, specifically monometallic Co₃(PO₄)₂ and bimetallic CoCa₃(HPO₄)(PO₄)₂OH, for the multicomponent synthesis of 1,3-oxazinone derivatives. dntb.gov.uaresearchgate.net These catalysts facilitate the reaction through an electrophilic substitution mechanism, achieving impressive yields of up to 97% in as little as seven minutes. dntb.gov.uaresearchgate.net The reactions are conducted in an environmentally friendly ethanol/water mixture, and the catalysts are easily recoverable and reusable, making the process viable for larger-scale applications. dntb.gov.uaresearchgate.net
Another green catalytic system employs a phosphate-functionalized natural polymer, Gum Arabic (GA-OPO₃H₂). This catalyst is prepared by reacting phosphorus pentoxide with gum arabic and is used in the pseudo-four-component reaction of 2-naphthol, formaldehyde, and primary amines. nih.govrsc.org The synthesis of naphtho[1,2-e] academie-sciences.fracademie-sciences.froxazines proceeds with high efficiency under solvent-free grinding conditions at room temperature. nih.govrsc.org The GA-OPO₃H₂ catalyst is biodegradable, inexpensive, and highly effective, representing a significant advancement in the development of sustainable synthetic methodologies. nih.govrsc.orgrsc.org
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| Co₃(PO₄)₂ / CoCa₃(HPO₄)(PO₄)₂OH | Not specified | Ethanol/water, short reaction time (7 min) | up to 97 | dntb.gov.uaresearchgate.net |
| Gum arabic-OPO₃H₂ (GA-OPO₃H₂) | 2-Naphthol, Formaldehyde, Primary Amines | Solvent-free, grinding, room temperature | High | nih.govrsc.orgrsc.org |
| Al/Ag₃PO₄ | β-Naphthol, Aryl aldehyde, Urea | Solvent-free | Excellent | medjchem.com |
Green Chemistry Principles in Imidazo[5,1-b]academie-sciences.fracademie-sciences.froxazine Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds.
Aqueous Medium Synthesis Methodologies
Water is considered a universal and environmentally benign solvent, and its use in organic synthesis is a key aspect of green chemistry. Several methodologies for the synthesis of 1,3-oxazine derivatives have been successfully developed in aqueous media.
The thiamine hydrochloride (VB1)-catalyzed synthesis of 1,3-oxazines is a prime example of an effective aqueous-based method. academie-sciences.fracademie-sciences.fr The reaction proceeds efficiently at room temperature in water, avoiding the need for volatile and often toxic organic solvents. academie-sciences.fr The catalyst itself is water-soluble, which simplifies the work-up procedure; the organic product can be extracted with a solvent like ethyl acetate, and the aqueous layer containing the catalyst can be recycled for subsequent reactions with only a slight decrease in yield. academie-sciences.fracademie-sciences.fr
Another notable example is the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and reusable catalyst for the synthesis of naphthoxazines in water. tandfonline.comresearchgate.net This method provides high yields under mild conditions and represents a practical and eco-friendly alternative to traditional synthetic routes that often require harsh conditions or problematic solvents. tandfonline.comresearchgate.net
Environmentally Benign Reagent and Catalyst Selection
The selection of non-toxic, renewable, and biodegradable reagents and catalysts is fundamental to green synthesis. The methodologies discussed for oxazine synthesis provide several excellent examples of this principle in action.
Thiamine hydrochloride (VB1) is a naturally occurring vitamin, making it an ideal biodegradable and non-toxic organocatalyst. academie-sciences.fr Its use in multicomponent reactions for synthesizing oxazines exemplifies the selection of an environmentally benign catalyst. academie-sciences.fr
Similarly, catalysts derived from natural sources, such as Gum Arabic, are gaining traction. The GA-OPO₃H₂ catalyst is based on a renewable glucoprotein and is fully biodegradable. nih.govrsc.org Its application in solvent-free conditions further enhances its green credentials. rsc.org Other natural materials, like snail shells (a source of calcium carbonate), have also been reported as effective, green catalysts for the one-pot synthesis of naphthoxazinone derivatives under solvent-free conditions, highlighting the innovative use of abundant, natural materials in catalysis. jmaterenvironsci.com The use of reusable heterogeneous catalysts, such as the cobalt-phosphate systems and various magnetic nanocatalysts, also aligns with green chemistry principles by minimizing waste through catalyst recycling. dntb.gov.uaresearchgate.netresearchgate.net
Plausible Reaction Mechanisms for Key Synthetic Pathways
The formation of the imidazo[5,1-b] academie-sciences.froxazine ring system can be achieved through several mechanistic routes. These pathways often involve the strategic formation of key bonds to construct the fused bicyclic structure.
Electrophilic Substitution Mechanisms in Imidazooxazine Synthesis
Electrophilic substitution reactions are fundamental in the synthesis of various imidazooxazine derivatives. For instance, the nitration of an imidazooxazine alcohol has been explored, drawing parallels from the successful regioselective C-5 nitration of related imidazole systems in acetic anhydride. acs.org This suggests a mechanism where the imidazole ring acts as a nucleophile, attacking an electrophilic nitrating agent. The regioselectivity of this substitution is influenced by the electronic properties of the fused ring system. acs.org
Another example involves the synthesis of 1,3-oxazinone derivatives through a multicomponent reaction that proceeds via an electrophilic substitution mechanism. dntb.gov.ua This approach utilizes cobalt-based phosphate catalysts to achieve high yields in a short time. dntb.gov.ua The catalyst facilitates the generation of an electrophilic intermediate, which is then attacked by a nucleophilic component to build the oxazine ring. dntb.gov.ua
Mannich-Type Condensation Pathways
The Mannich reaction is a powerful tool for the synthesis of 1,3-oxazine derivatives. academie-sciences.frnih.gov A plausible mechanism for the formation of 1,3-oxazine derivatives involves a Mannich-type condensation. academie-sciences.fracademie-sciences.fr This process typically begins with the condensation of an amine, such as aniline, with formaldehyde to form an imine intermediate. academie-sciences.fracademie-sciences.fr This electrophilic imine is then attacked by an electron-rich species, like β-naphthol, to form a Mannich base intermediate. academie-sciences.fracademie-sciences.fr A subsequent, second Mannich-type condensation with another molecule of formaldehyde, followed by an intramolecular cyclization, affords the final 1,3-oxazine derivative. academie-sciences.fracademie-sciences.fr The use of catalysts like thiamine hydrochloride (VB1) in water can facilitate this one-pot, three-component reaction. academie-sciences.fr
This multi-component condensation strategy is versatile and has been applied to a variety of substrates, including nonenolizable aldehydes, primary or secondary amines, and enolizable carbonyl compounds, to produce aminomethylated products. organic-chemistry.org The iminium derivative of the aldehyde serves as the key acceptor in this reaction. organic-chemistry.org
Intramolecular Cyclization Processes
Intramolecular cyclization is a critical step in many synthetic routes leading to imidazo[5,1-b] academie-sciences.froxazines. One common strategy involves the cyclization of N-(2-hydroxyethyl)imidazole derivatives. smolecule.com This retrosynthetic approach identifies these derivatives as key intermediates that can undergo intramolecular cyclization to form the oxazine ring. smolecule.com
Another example is the synthesis of 1H-benzo nih.govresearchgate.netimidazo[1,2-c] academie-sciences.froxazin-1-one derivatives through a silver-catalyzed 6-endo-dig cyclization of N-Boc-2-alkynylbenzimidazoles. mdpi.com The electrophilic activation of the alkyne's triple bond by the silver catalyst triggers an intramolecular nucleophilic attack by the carbamate (B1207046) oxygen, leading to the exclusive formation of the six-membered oxazine ring. mdpi.com Computational studies have supported the preference for the 6-endo-dig pathway over the 5-exo-dig alternative. mdpi.com
Similarly, the synthesis of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles can be achieved via a one-pot reaction involving the intramolecular cyclization of an intermediate formed from the reaction of 4,5-dinitroimidazole with an oxirane in the presence of a base. researchgate.net
The table below summarizes key intramolecular cyclization reactions for the synthesis of imidazooxazine-related structures.
| Starting Material | Catalyst/Reagent | Product | Reference |
| N-(2-hydroxyethyl)imidazole derivatives | Not specified | Imidazo[2,1-b] academie-sciences.froxazine | smolecule.com |
| N-Boc-2-alkynylbenzimidazoles | Ag2CO3/TFA | 1H-benzo nih.govresearchgate.netimidazo[1,2-c] academie-sciences.froxazin-1-one | mdpi.com |
| 4,5-dinitroimidazole and oxirane | Base | 2,3-dihydro-7-nitroimidazo[5,1-b]oxazole | researchgate.net |
| (2-nitroethenyl)aryl N-arylcarbamates | Not specified | 3,4-dihydro-2H academie-sciences.froxazin-2-ones | semanticscholar.org |
Nucleophilic Substitution Reactions Within Imidazooxazine Systems
The imidazo[5,1-b] academie-sciences.froxazine scaffold can serve as a versatile intermediate for further functionalization through nucleophilic substitution reactions. For example, derivatives such as 6-bromo-7-chloro-5H-imidazo[2,1-b] academie-sciences.froxazine possess halogen substituents that can readily participate in nucleophilic substitution reactions. smolecule.com This allows for the introduction of various functional groups, making these compounds valuable for synthetic diversification. smolecule.com
In a similar vein, the chloro function in 7-chloro-imidazo[2,1-b] academie-sciences.frthiazin-5-ones can be easily displaced by a range of nucleophiles, including amino, alkoxy, and arylthio groups, as well as by a fluoro atom. researchgate.net This highlights the utility of nucleophilic substitution in modifying the properties of the core heterocyclic system.
The synthesis of (2-pyridinyloxy)substituted imidazo[2,1-b] academie-sciences.frthiazines has been achieved through the selective nucleophilic substitution at the 2-position of a pyridine (B92270) ring by a 3-hydroxy-imidazo[2,1-b] academie-sciences.frthiazine (B8601807) derivative. sciforum.net
The following table details examples of nucleophilic substitution reactions on imidazooxazine and related systems.
| Substrate | Nucleophile | Product | Reference |
| 6-Bromo-7-chloro-5H-imidazo[2,1-b] academie-sciences.froxazine | Various nucleophiles | Substituted imidazo[2,1-b] academie-sciences.froxazines | smolecule.com |
| 7-Chloro-imidazo[2,1-b] academie-sciences.frthiazin-5-one | Amino, alkoxy, arylthio groups, fluoride | Substituted imidazo[2,1-b] academie-sciences.frthiazin-5-ones | researchgate.net |
| 3-Hydroxy-imidazo[2,1-b] academie-sciences.frthiazine | 2-Chloropyridine derivatives | (2-Pyridinyloxy)substituted imidazo[2,1-b] academie-sciences.frthiazines | sciforum.net |
Stereochemical Considerations in Imidazo[5,1-b]benchchem.comacademie-sciences.froxazine Synthesis
The synthesis of imidazo[5,1-b] academie-sciences.froxazines can involve the formation of stereocenters, making stereochemical control an important aspect of their synthesis. For example, the synthesis of the antitubercular drug pretomanid, which features a 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] academie-sciences.froxazine core, starts from a chiral precursor, (R)-glycidol, to establish the desired stereochemistry at the C6 position. ucl.ac.uk Quantum chemistry analysis of analogs suggests a conformational preference for a pseudoequatorial orientation of the linker and lipophilic tail. nih.gov
In the synthesis of pyrimido[2,1-b] academie-sciences.froxazine derivatives, the reaction of chalcones with urea can lead to the formation of products with specific stereochemistry, which can be confirmed by analytical techniques such as 1H NMR and mass spectrometry. semanticscholar.org The stereoselective synthesis of related oxazine systems, such as chiral fluorinated oxazines, has been achieved with high enantioselectivity and diastereoselectivity using chiral catalysts. beilstein-journals.org
Derivatization and Structural Modification Strategies for the Imidazo 5,1 B 1 2 Oxazine Scaffold
Functionalization of the Imidazole (B134444) Moiety
The imidazole ring is an electron-rich heterocycle, which dictates its reactivity towards various functionalization reactions. nih.gov Electrophilic substitution reactions typically occur at the C-4 or C-5 positions, while nucleophilic substitutions are more common at the C-2 position. nih.gov The specific site of functionalization can be influenced by the substituents already present on the ring and the reaction conditions. nih.gov
In the context of fused imidazoles, such as the benzo[d]imidazo[2,1-b]thiazole system, which shares the fused imidazole core, functionalization can be achieved through condensation reactions. For instance, complex fused imidazoles can be synthesized by condensing aromatic ketones with a substituted thiadiazol-2-amine, indicating that the core imidazole structure can be built with pre-functionalized components. nih.gov
For the related 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine (B8389632) scaffold, a key functional group on the imidazole ring is the nitro group at the C-2 position. researchgate.netnih.gov This electron-withdrawing group significantly influences the electronic properties of the entire scaffold and is often a critical component for its intended biological activity. Further modifications of the imidazole moiety itself are less commonly explored in this specific series, with most efforts focused on the oxazine ring and its substituents.
Functionalization of the Oxazine Ring
The oxazine ring offers several positions for structural modification, which can significantly impact the molecule's properties. A primary strategy involves introducing substituents at the carbon atoms of the ring, often accomplished during the synthesis of the scaffold itself.
In the development of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine derivatives, functionalization is prominently featured at the C-6 position of the oxazine ring. researchgate.netnih.gov This position serves as a key attachment point for various side chains, typically via an ether linkage. This approach allows for the exploration of structure-activity relationships by modifying the nature of the side chain while keeping the core scaffold constant.
Another example, from the related imidazo[2,1-b] nih.govnih.govthiazine (B8601807) series, demonstrates a synthetic approach where (2-pyridinyloxy) substituents are introduced. This is achieved through the nucleophilic substitution reaction between a 3-hydroxy-imidazo[2,1-b] nih.govnih.govthiazine and various polysubstituted 2-chloropyridines. mdpi.com This strategy of using a hydroxylated scaffold as a precursor for etherification could be analogously applied to the imidazo-oxazine ring to introduce a wide array of aryl or heteroaryl side chains.
Linker and Side Chain Exploration in Imidazooxazine Derivatives
The exploration of different linkers and side chains attached to the core scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target engagement. For imidazooxazine derivatives, significant work has been done on modifying the side chain attached to the oxazine ring.
One notable strategy involved replacing an ether linkage at C-6 with carbamate (B1207046), amide, and urea (B33335) functionalities in analogues of (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine. researchgate.net This approach aimed to address metabolic liabilities and improve aqueous solubility. researchgate.net A series of potent carbamate derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine scaffold were synthesized, highlighting the versatility of this functionalization point. researchgate.netnih.gov These modifications involve attaching various substituted phenyl rings through a carbamate linker to the C-6 position of the oxazine ring.
The table below details some of the carbamate side chains that have been explored.
| Compound ID | Substituent on Phenyl Ring of Carbamate Side Chain | Reference |
|---|---|---|
| 47 | 4-Trifluoromethoxy | researchgate.net |
| 48 | 4-Trifluoromethyl | researchgate.net |
| 49 | 4-Cyano | researchgate.net |
| 51 | 3-Fluoro-4-trifluoromethoxy | researchgate.net |
| 52 | 3-Chloro-4-trifluoromethoxy | researchgate.net |
| 53 | 3-Methyl-4-trifluoromethoxy | researchgate.net |
| 55 | 3,5-Difluoro-4-trifluoromethoxy | researchgate.net |
Regioselective Derivatization Approaches
Regioselectivity is a critical consideration in the synthesis of complex heterocyclic systems like imidazooxazines, ensuring the formation of the desired isomer. A powerful example of regioselective synthesis is the Ag2CO3/TFA-catalyzed intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates. nih.gov This reaction proceeds exclusively via a 6-endo-dig cyclization to form the six-membered 1H-benzo researchgate.netnih.govimidazo[1,2-c] nih.govnih.govoxazin-1-one ring. The alternative 5-exo-dig pathway, which would lead to a five-membered ring, is not observed, demonstrating the high regioselectivity of this catalytic process. nih.gov This method provides a practical and selective route to structurally diverse derivatives, accommodating various substituents on the starting alkyne. nih.gov
Similarly, in the synthesis of related fused systems like imidazo[4,5-e]thiazolo[3,2-b]triazines, the condensation of imidazo[4,5-e]triazine-3-thiones with diethyl acetylenedicarboxylate (B1228247) (DEAD) can lead to different regioisomers. beilstein-journals.org The reaction conditions, including solvent and the structure of the starting materials, can be tuned to selectively favor the formation of one isomer over another. beilstein-journals.org Such principles of controlling regioselectivity are fundamental for the unambiguous synthesis of specifically substituted imidazooxazine derivatives.
Intermediate Derivatization in the Design of Novel Imidazooxazines
The diversity of the final imidazooxazine products is often determined by the functionalization of key intermediates during the synthesis. By creating a library of derivatized starting materials, a wide range of analogues can be accessed efficiently.
In the synthesis of 1H-benzo researchgate.netnih.govimidazo[1,2-c] nih.govnih.govoxazin-1-ones, the key intermediates are N-Boc-2-alkynylbenzimidazoles. nih.gov These intermediates can be synthesized with a variety of substituents on the alkyne terminal, which are then incorporated into the C-3 position of the final oxazin-one ring. This strategy allows for the introduction of aliphatic, aromatic, and heteroaromatic groups. nih.gov
The table below showcases various functionalized intermediates used in the synthesis of benzo researchgate.netnih.govimidazo[1,2-c] nih.govnih.govoxazin-1-ones.
| Intermediate ID | Substituent on Alkyne Moiety | Resulting Final Product | Reference |
|---|---|---|---|
| 4a | Butyl | 3-Butylbenzo[1′,2′:4,5]imidazo[1,2-c] nih.govnih.govoxazin-1-one | nih.gov |
| 4b | Phenyl | 3-Phenylbenzo[1′,2′:4,5]imidazo[1,2-c] nih.govnih.govoxazin-1-one | nih.gov |
| 4e | 4-Methylphenyl | 3-(4-Methylphenyl)benzo[1′,2′:4,5]imidazo[1,2-c] nih.govnih.govoxazin-1-one | nih.gov |
| 4h | 4-Chlorophenyl | 3-(4-Chlorophenyl)benzo[1′,2′:4,5]imidazo[1,2-c] nih.govnih.govoxazin-1-one | nih.gov |
| 4k | Thiophen-3-yl | 3-(Thiophen-3-yl)benzo[1′,2′:4,5]imidazo[1,2-c] nih.govnih.govoxazin-1-one | nih.gov |
| 4l | Pyridin-2-yl | 3-(Pyridin-2-yl)benzo[1′,2′:4,5]imidazo[1,2-c] nih.govnih.govoxazin-1-one | nih.gov |
Another approach involves the denitrogenative transformation of 5-amino-1,2,3-triazoles to form functionalized 1H-imidazoles. mdpi.com These resulting imidazoles, bearing diverse substituents, can then serve as versatile building blocks for the subsequent construction of the fused oxazine ring, enabling the creation of novel and complex imidazooxazine derivatives.
Computational and Theoretical Studies of 2h Imidazo 5,1 B 1 2 Oxazine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. For the 2H-Imidazo[5,1-B] irjweb.comresearchgate.netoxazine (B8389632) system, these calculations can predict its stability, how and where it might react, and its interaction with light.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity and stability of various molecules, including heterocyclic systems analogous to 2H-Imidazo[5,1-B] irjweb.comresearchgate.netoxazine. researchgate.netekb.eg DFT calculations can determine global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.gov
The stability of a molecule is often correlated with its chemical hardness; a harder molecule is generally more stable and less reactive. irjweb.com Conversely, a lower chemical hardness indicates a softer, more reactive molecule. nih.gov For instance, in studies of synthesized oxazine derivatives, DFT calculations have been used to rank compounds based on their stability and reactivity. researchgate.net Such studies have demonstrated that the arrangement of substituents can significantly influence these properties, with calculations showing a clear order of stability among different analogs (e.g., 1>3>5>2>4) and a reverse order for reactivity (e.g., 4>2>5>3>1). researchgate.net These parameters are invaluable for predicting the chemical behavior of new entities like 2H-Imidazo[5,1-B] irjweb.comresearchgate.netoxazine.
Table 1: Global Reactivity Descriptors Calculated via DFT for an Imidazole (B134444) Derivative Note: The following data is for a representative imidazole derivative and illustrates the type of information obtained from DFT calculations.
| Parameter | Value |
| Chemical Hardness (η) | 2.2449 eV |
| Electronegativity (χ) | -4.0531 eV |
| Electrophilicity Index (ω) | 3.6508 eV |
| Chemical Potential (μ) | 4.0531 eV |
Data derived from studies on imidazole derivatives. irjweb.com
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, defining its electrophilic character. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. irjweb.com In studies of imidazo[1,5-a]pyridine (B1214698) derivatives, it has been shown that the HOMO and LUMO energy levels can be systematically tuned by adding electron-donating or electron-withdrawing substituents, which in turn affects the HOMO-LUMO gap. nih.gov For 2H-Imidazo[5,1-B] irjweb.comresearchgate.netoxazine, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack and provide a quantitative measure of its reactivity.
Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for Imidazole Derivatives Note: The following data is for representative imidazole derivatives and illustrates the type of information obtained from FMO analysis.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |
| Imidazole (IM) | -6.2967 | -1.8096 | 4.4871 |
| 2-Methylimidazole (MIM) | -6.2123 | -1.7512 | 4.4611 |
| Benzimidazole (BIM) | -5.7865 | -1.4327 | 4.3538 |
Data derived from comparative studies on imidazole compounds. irjweb.comresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. It is particularly useful for predicting and interpreting UV-visible absorption spectra. nih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the nature of electronic transitions, such as n→π* or π→π*, within a molecule like 2H-Imidazo[5,1-B] irjweb.comresearchgate.netoxazine.
In studies of other bicyclic heteroaromatic compounds, TD-DFT calculations have successfully reproduced experimental UV-vis spectra and elucidated the character of the main electronic transitions. nih.gov For example, research on BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols used TD-DFT to define the electronic transitions as intra-ligand transitions (¹ILT). nih.gov This level of analysis for 2H-Imidazo[5,1-B] irjweb.comresearchgate.netoxazine would be crucial for understanding its photophysical properties and designing derivatives for applications in materials science, such as organic light-emitting diodes (OLEDs).
Conformational Analysis of Imidazo[5,1-B]irjweb.comresearchgate.netoxazine and its Analogs
The three-dimensional structure of a molecule is critical to its function. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. The fused ring system of 2H-Imidazo[5,1-B] irjweb.comresearchgate.netoxazine imposes significant conformational constraints, but the saturated oxazine ring still allows for some flexibility.
In six-membered rings like cyclohexane (B81311) or the oxazine ring in this scaffold, substituents can occupy two primary positions: axial (perpendicular to the ring plane) and equatorial (in the plane of the ring). In fused or distorted ring systems, these positions are referred to as pseudoaxial and pseudoequatorial. The relative stability of different conformers is determined by steric and electronic effects.
Computational studies on related 1,3-oxazine systems, such as 3-methyltetrahydro-1,3-oxazine, have shown that the molecule exists as an equilibrium mixture of chair invertomers. researchgate.net The interconversion between these chair forms often proceeds through higher-energy twist conformations. researchgate.net The presence and nature of substituents play a crucial role in shifting this equilibrium. For example, bulky substituents generally prefer the less sterically hindered (pseudo)equatorial position. The conformational preferences in the 2H-Imidazo[5,1-B] irjweb.comresearchgate.netoxazine system would be governed by a balance between minimizing steric hindrance and optimizing electronic interactions, such as the anomeric effect, which can favor the axial orientation of electronegative substituents. mdpi.com
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) might bind to a biological target, typically a protein or enzyme. These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Derivatives of the related imidazo[2,1-b] irjweb.comresearchgate.netoxazine scaffold have been identified as potent anti-tuberculosis agents. nih.govucl.ac.uk Molecular docking studies of these compounds have revealed that they can interact with key enzymes in Mycobacterium tuberculosis, such as the deazaflavin-dependent nitroreductase (Ddn). nih.gov These simulations provide a detailed picture of the binding mode, identifying crucial interactions like hydrogen bonds and hydrophobic contacts between the ligand and the active site of the enzyme. Similarly, docking studies on other oxazine derivatives have been used to predict their antibacterial activity by modeling their interaction with targets like DNA gyrase. oiccpress.com For 2H-Imidazo[5,1-B] irjweb.comresearchgate.netoxazine, molecular docking could be employed to screen virtual libraries of derivatives against various therapeutic targets, predicting their binding affinities and guiding the synthesis of the most promising candidates for biological evaluation. oiccpress.comrdd.edu.iq
Prediction of Ligand-Receptor Interactions
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for molecular recognition.
In a study focusing on derivatives of the related scaffold, 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netscispace.comoxazine, molecular docking simulations were employed to understand their interaction with the deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis. researchgate.netnih.gov This enzyme is responsible for the activation of nitroimidazole-based drugs. The docking studies revealed that these new imidazo[2,1-b] researchgate.netscispace.comoxazine derivatives could interact with the active site of Ddn in a manner similar to that of the known drug pretomanid (B1679085). researchgate.netnih.gov This similarity in binding mode suggests a comparable mechanism of activation for these compounds.
The predicted interactions from these docking studies provide a structural basis for the observed biological activity and offer a roadmap for the design of new analogs with improved potency. By identifying the key amino acid residues involved in the binding, researchers can strategically modify the ligand structure to enhance these interactions.
Table 1: Predicted Ligand-Receptor Interactions for Imidazo[2,1-b] researchgate.netscispace.comoxazine Derivatives with Ddn
| Compound Derivative | Interacting Residues in Ddn | Type of Interaction | Reference |
|---|---|---|---|
| Carbamate (B1207046) Derivatives | Similar to pretomanid | Not specified in abstract | researchgate.netnih.gov |
Binding Affinity Assessments through Computational Methods
Beyond predicting the binding pose, computational methods can also be used to estimate the binding affinity of a ligand for its target receptor. This is often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger interaction. These scoring functions take into account various energetic contributions to ligand binding.
The assessment of binding affinity is a critical step in the virtual screening of large compound libraries, allowing for the prioritization of candidates for synthesis and biological evaluation. By computationally ranking potential drug molecules based on their predicted binding affinities, researchers can focus their efforts on the most promising candidates, thereby accelerating the drug discovery process.
Table 2: Computational Binding Affinity Data for Imidazo[2,1-b] researchgate.netscispace.comoxazine Derivatives
| Compound Series | Target Receptor | Computational Method | Outcome | Reference |
|---|---|---|---|---|
| Carbamate derivatives of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netscispace.comoxazine | Deazaflavin-dependent nitroreductase (Ddn) | Molecular Docking | Interaction similar to pretomanid | researchgate.netnih.gov |
Structure Activity Relationship Sar Methodologies Applied to Imidazo 5,1 B 1 2 Oxazine
Design Principles for Investigating Structure-Activity Relationships
The investigation of SAR for imidazooxazine derivatives is guided by established medicinal chemistry principles aimed at optimizing the interaction between the compound (ligand) and its biological target. A primary methodology is Quantitative Structure-Activity Relationship (QSAR), a computational approach that correlates variations in the physicochemical properties of compounds with their biological activities.
Key design principles and findings from SAR and QSAR studies on imidazooxazine derivatives include:
Substituent Effects: The nature and position of substituents on the imidazooxazine ring system are critical. For instance, in studies of 7-substituted nitro-imidazooxazines, it was found that introducing electron-donating groups at the C7 position leads to a decrease in activity tandfonline.com. This suggests that the electronic properties of the substituent at this position play a significant role in the molecule's interaction with its target.
Aromatic System Modification: The replacement of an aryl ring with a heteroaryl ring, such as a pyrazine (B50134) nucleus, has been shown to increase biological activity tandfonline.com. This modification alters the electronic distribution, steric profile, and potential for hydrogen bonding of the molecule.
Linker Modification: The length and nature of the linker connecting the core scaffold to other parts of the molecule are crucial. An increase in the number of methylene (B1212753) groups in a bridge between the nitro-imidazooxazine core and a hetero-biaryl system can enhance activity tandfonline.com. Similarly, the introduction of an oxygen atom flanked between the core and a hetero-biaryl system containing a trifluoromethoxy group also increases activity tandfonline.com.
These principles form the basis for the rational design of new derivatives, where specific structural modifications are made to test hypotheses about the molecular interactions governing biological potency.
Methodologies for Modulating Molecular Interactions through Structural Changes
To probe and optimize the interactions between imidazooxazine derivatives and their biological targets, chemists employ various synthetic strategies to systematically alter the molecular structure. These modifications are designed to modulate non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for ligand binding.
One common approach involves the synthesis of a library of analogues with diverse functional groups at specific positions. For example, revisiting the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] tandfonline.comrsc.orgoxazine (B8389632) scaffold, researchers have identified potent new carbamate (B1207046) derivatives by introducing various substituents nih.govresearchgate.net. This diversification allows for the exploration of the chemical space around a lead compound to identify derivatives with improved properties.
Key structural changes and their intended effects are summarized below:
| Structural Modification | Intended Effect on Molecular Interaction | Example from Research |
| Introduction of Heteroaryl Rings | Alters π-stacking interactions, introduces potential hydrogen bond donors/acceptors. | Substituting an aryl ring with a pyrazine nucleus enhances activity tandfonline.com. |
| Variation of Alkyl Linkers | Modifies the flexibility and distance between key pharmacophores, affecting fit within a binding pocket. | Increasing the methylene bridge length between the core and a biaryl system improves activity tandfonline.com. |
| Addition of Halogens/Trifluoromethyl Groups | Increases lipophilicity, can form halogen bonds, and may block metabolic pathways. | The presence of trifluoromethoxy groups contributes to hydrophobicity and bioactivity tandfonline.com. |
| Incorporation of Carbamate Groups | Introduces hydrogen bond donors and acceptors, potentially increasing binding affinity. | Identification of potent carbamate derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] tandfonline.comrsc.orgoxazine scaffold nih.govresearchgate.net. |
These synthetic modifications are essential for building a comprehensive SAR profile, enabling the fine-tuning of a molecule's properties to maximize its therapeutic potential.
Identification of Molecular Targets and Pathways for Imidazooxazine Derivatives
A crucial aspect of SAR studies is the identification of the specific molecular targets through which a compound exerts its biological effect. For imidazooxazine derivatives, research has primarily focused on their potent antitubercular activity, leading to the identification of key enzymes in Mycobacterium tuberculosis (Mtb).
The drug candidates pretomanid (B1679085) and delamanid , which feature an active nitro-imidazo-oxazine scaffold, have been pivotal in this research tandfonline.com. Studies on derivatives of this scaffold have pinpointed specific molecular targets:
Deazaflavin-dependent nitroreductase (Ddn): Molecular docking studies have revealed that new imidazo[2,1-b] tandfonline.comrsc.orgoxazine derivatives can interact with the Ddn enzyme nih.govresearchgate.net. This enzyme is responsible for the reductive activation of nitro-imidazo-oxazine prodrugs like pretomanid into their active, toxic forms within the mycobacterium. The interaction with Ddn is therefore a critical step in their mechanism of action against Mtb nih.govresearchgate.net.
Polyketide Synthase 13 (PKS13): This enzyme is essential for the final condensation step in the synthesis of mycolic acids, which are unique and indispensable components of the mycobacterial cell wall tandfonline.com. PKS13 is considered a potential target for imidazooxazine derivatives as its inhibition disrupts the formation of the cell wall, a key pathway for antitubercular drugs tandfonline.com.
The identification of these targets allows for more focused drug design efforts, including structure-based design, where the three-dimensional structure of the enzyme's active site is used to guide the synthesis of more potent and selective inhibitors.
Detailed molecular modeling and enzyme inhibition studies provide a deeper understanding of how imidazooxazine derivatives interact with their target enzymes. These studies elucidate the specific binding modes and key amino acid interactions that are responsible for inhibition.
Polyketide Synthase 13 (PKS13) Inhibition: Molecular docking studies have shown that nitro-imidazo-oxazine derivatives can bind tightly within the active site of the PKS13 enzyme tandfonline.com. The inhibition is supported by specific interactions with amino acid residues within the enzyme's binding pocket tandfonline.com. This binding prevents the enzyme from catalyzing the Claisen-type condensation reaction required for mycolic acid synthesis, ultimately interfering with cell wall formation tandfonline.com.
Deazaflavin-dependent nitroreductase (Ddn) Interaction: The mechanism of action for many potent imidazo[2,1-b] tandfonline.comrsc.orgoxazine derivatives involves activation by the Ddn enzyme. Molecular docking simulations have demonstrated that these compounds can interact with Ddn in a manner similar to the known drug pretomanid nih.govresearchgate.net. This interaction facilitates the reduction of the nitro group on the imidazooxazine core, a necessary step for the generation of the active species that exerts antimycobacterial effects.
The table below summarizes the key enzymes targeted by imidazooxazine derivatives and the role of molecular-level studies in understanding their inhibition.
| Enzyme Target | Biological Pathway | Role of Imidazooxazine Derivative | Key Findings from Molecular Studies |
| Polyketide Synthase 13 (PKS13) | Mycolic Acid Synthesis (Cell Wall Formation) | Direct Inhibition | Derivatives bind tightly to the enzyme, supported by interactions with specific amino acid residues tandfonline.com. |
| Deazaflavin-dependent nitroreductase (Ddn) | Prodrug Activation | Substrate for Bioactivation | Compounds interact with the enzyme in a manner similar to pretomanid, enabling reductive activation nih.govresearchgate.net. |
These molecular-level investigations are indispensable for validating biological targets and provide a structural framework for the rational design of next-generation imidazooxazine-based therapeutic agents.
Advanced Characterization Techniques in Imidazo 5,1 B 1 2 Oxazine Research
Spectroscopic Analysis Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are indispensable for the characterization of imidazo[5,1-b] iugaza.edu.psmdpi.comoxazine (B8389632) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the molecular structure, functional groups, and electronic properties of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule. For derivatives of the imidazo-oxazine family, NMR spectra reveal characteristic chemical shifts and coupling constants that are indicative of the fused ring system.
For instance, in a series of synthesized 1,3-disubstituted-2,3-dihydro-1H-naphthoxazines, which share the oxazine ring feature, the ¹H NMR spectra show characteristic singlets for the NCH and OCH protons of the oxazine ring, typically appearing in the range of 5.4 to 6.5 ppm researchgate.net.
In the case of more closely related imidazo[2,1-b] iugaza.edu.psmdpi.comthiazine (B8601807) derivatives, which are sulfur analogues of imidazo-oxazines, detailed ¹H and ¹³C NMR data have been reported. For example, for 6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b] iugaza.edu.psmdpi.comthiazine, the proton NMR spectrum shows signals for the aromatic protons and characteristic multiplets for the CH and CH₂ groups of the thiazine ring mdpi.com. The ¹³C NMR spectrum provides further confirmation with signals corresponding to the carbons of the fused heterocyclic core and the substituent groups mdpi.com.
Interactive Data Table: ¹H NMR Data for Selected Imidazo-fused Heterocycles
| Compound Name | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 3-Phenylbenzo[1′,2′:4,5]imidazo[1,2-c] iugaza.edu.psmdpi.comoxazin-1-one | CDCl₃ | 8.30 (dd, J = 6.3, 2.1 Hz, 1H), 7.96−7.94 (m, 2H), 7.86 (dd, J = 6.3, 2.1 Hz, 1H), 7.57−7.51 (m, 5H), 7.21 (s, 1H) | nih.gov |
| 6-[(3,5-Dichloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] iugaza.edu.psmdpi.comthiazine | - | 8.24 (s, 1H, Ar), 8.17 (s, 1H, Ar), 7.17 (s, 1H, Ar), 6.87 (s, 1H, Ar), 5.75–5.77 (m, 1H, CH), 4.36–4.38 (m, 2H, NCH₂), 3.58–3.61 (m, 1H, SCH₂), 3.46–3.50 (m, 1H, SCH₂) | mdpi.com |
| 8-amino-2-methyl-3-phenylazoimidazo[1,2-a]pyridine | CDCl₃ | 2.8 (s, 3H, CH₃), 4.6 (s, 2H, NH₂), 6.6 (d,1H, J = 7.1 Hz), 6.8 (t,1H, J = 7.1 Hz), 7.3 (t, 1H, J = 7.1 Hz), 7.4 (t, 2H, J = 7.2 Hz), 7.8 (d, 2H, J = 7.2 Hz), 9.15 (d, 1H, J = 7.1 Hz) | iugaza.edu.ps |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the context of imidazo[5,1-b] iugaza.edu.psmdpi.comoxazine derivatives, IR spectra would be expected to show characteristic absorption bands for C-O-C stretching of the oxazine ring, C=N stretching of the imidazole (B134444) ring, and vibrations associated with any substituents. For example, in the synthesis of new 1,3-oxazine derivatives, the disappearance of the C=O band from the starting aldehydes and the appearance of N-H stretching bands are key indicators of successful cyclization jcsp.org.pk. For 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e] iugaza.edu.psmdpi.comoxazine, characteristic IR bands were observed at 3340 cm⁻¹ (N-H), 1619 and 1597 cm⁻¹ (C=C), and 1228 cm⁻¹ (C-O) jcsp.org.pk.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of newly synthesized compounds. For various imidazo-fused heterocycles, HRMS data provides the definitive confirmation of their chemical formula. For example, for 3-phenylbenzo[1′,2′:4,5]imidazo[1,2-c] iugaza.edu.psmdpi.comoxazin-1-one, the calculated mass for [M+H]⁺ was 243.1134, and the found mass was 243.1128, which is in close agreement nih.gov. Similarly, for 6-[(3,5-Dichloropyridin-2-yl)oxy]-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b] iugaza.edu.psmdpi.comthiazine, the LC-MS analysis showed a peak at m/z = 455 [M + 1]⁺, confirming its molecular mass mdpi.com.
Interactive Data Table: Mass Spectrometry Data for Selected Imidazo-fused Heterocycles
| Compound Name | Ionization Method | Calculated m/z | Found m/z | Reference |
| 3-Phenylbenzo[1′,2′:4,5]imidazo[1,2-c] iugaza.edu.psmdpi.comoxazin-1-one | ESI | 243.1134 [M+H]⁺ | 243.1128 [M+H]⁺ | nih.gov |
| 6-[(3,5-Dichloropyridin-2-yl)oxy]-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b] iugaza.edu.psmdpi.comthiazine | LC-MS | - | 455 [M+1]⁺ | mdpi.com |
| 8-amino-2-methyl-3-phenylazoimidazo[1,2-a]pyridine | MS | 251 | 251 (M⁺) | iugaza.edu.ps |
Ultraviolet-Visible (UV-Vis) Spectroscopy
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides precise bond lengths, bond angles, and conformational details of the molecule.
While a crystal structure for the parent 2H-Imidazo[5,1-b] iugaza.edu.psmdpi.comoxazine is not reported in the searched literature, crystallographic data for related compounds underscore the importance of this technique in confirming the stereochemistry and solid-state conformation of such fused heterocyclic systems.
For example, the crystal structure of a derivative of imidazo[4,5-e] iugaza.edu.psmdpi.comthiazino[2,3-c] iugaza.edu.psnih.govresearchgate.nettriazine has been determined, providing unambiguous proof of its molecular structure beilstein-journals.org. Similarly, the synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b] iugaza.edu.psmdpi.comoxazines, analogues of the drug candidate PA-824, involved single-crystal X-ray analysis to determine the conformation of the side chains, which is crucial for understanding their biological activity.
The collection of crystallographic data allows for the creation of detailed structural models and provides insights into intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which can influence the physical properties and biological activity of the compounds.
Future Research Directions in 2h Imidazo 5,1 B 1 2 Oxazine Chemistry
Development of Novel and Efficient Synthetic Protocols
Currently, there are no published synthetic routes specifically tailored for the synthesis of the 2H-Imidazo[5,1-b] ijrpr.comoxazine (B8389632) core. Future research endeavors should prioritize the development of novel and efficient synthetic protocols to access this scaffold. Initial exploratory work could focus on adapting existing methodologies for related imidazo-fused systems.
Key areas for investigation would include:
Intramolecular Cyclization Strategies: Designing precursor molecules that can undergo intramolecular cyclization to form the desired imidazo-oxazine ring system. This could involve the synthesis of substituted imidazoles bearing a side chain amenable to ring closure, such as a hydroxyethyl (B10761427) or a related functional group at the N-1 position.
Multicomponent Reactions: The development of one-pot or multicomponent reactions could provide an efficient and atom-economical approach to constructing the 2H-Imidazo[5,1-b] ijrpr.comoxazine framework from simple, readily available starting materials.
Catalytic Methods: Exploration of transition-metal catalysis or organocatalysis could lead to milder and more efficient synthetic pathways, offering advantages in terms of yield, purity, and substrate scope.
The successful development of such protocols is the gateway to all further investigation into the chemistry and potential utility of this compound.
Advanced Computational Studies for Rational Design
In the absence of experimental data, advanced computational studies represent a powerful tool for the initial exploration of 2H-Imidazo[5,1-b] ijrpr.comoxazine. In silico methods can provide foundational insights into the molecule's properties and guide future experimental work.
Future computational research should focus on:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum chemical methods to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). These calculations can also elucidate the thermodynamic stability of the 2H-Imidazo[5,1-b] ijrpr.comoxazine system compared to its isomers.
Molecular Docking Studies: Once potential biological targets are hypothesized, molecular docking simulations can be used to predict the binding affinity and interaction modes of the 2H-Imidazo[5,1-b] ijrpr.comoxazine scaffold with various protein active sites. This can aid in the rational design of derivatives with potential therapeutic applications.
Pharmacokinetic Property Prediction: Computational models can be utilized to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the parent compound and its virtual derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis.
A summary of potential computational approaches is presented in Table 1.
| Computational Method | Predicted Properties | Potential Impact on Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic properties, stability, spectroscopic signatures | Guide synthesis and characterization, understand reactivity |
| Molecular Docking | Binding modes and affinities to biological targets | Prioritize derivatization for specific therapeutic areas |
| ADME (Absorption, Distribution, Metabolism, Excretion) Prediction | Drug-likeness, bioavailability, metabolic stability | Guide the design of compounds with better pharmacokinetic profiles |
Table 1: Potential Computational Studies for 2H-Imidazo[5,1-b] ijrpr.comoxazine. This interactive table outlines key computational methods and their potential contributions to the initial investigation of the title compound.
Exploration of Diverse Chemical Reactivity and Transformations
A fundamental understanding of the chemical reactivity of the 2H-Imidazo[5,1-b] ijrpr.comoxazine nucleus is essential for its development. As no experimental studies have been reported, this area is ripe for investigation.
Future research should systematically explore:
Electrophilic and Nucleophilic Substitution: Determining the regioselectivity of electrophilic aromatic substitution on the imidazole (B134444) ring and the susceptibility of both rings to nucleophilic attack. This would involve reacting the parent compound with a variety of electrophiles and nucleophiles under different conditions.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the oxazine ring under various conditions (e.g., acidic, basic, reductive, oxidative) to understand its propensity for ring-opening or rearrangement reactions.
Functional Group Interconversions: Once substituted derivatives are synthesized, exploring the interconversion of functional groups to build molecular complexity and access a wider range of analogues.
The knowledge gained from these studies will be crucial for the strategic design of derivatives for structure-activity relationship studies.
Expanding Derivatization Libraries for Focused SAR Studies
The synthesis of a diverse library of 2H-Imidazo[5,1-b] ijrpr.comoxazine derivatives is a critical step toward understanding its structure-activity relationships (SAR) and identifying potential applications. As no derivatives of this specific scaffold have been reported, this is a completely open area of research.
Future efforts should be directed towards:
Systematic Substitution: Introducing a variety of substituents at different positions of the imidazo-oxazine core to probe the effects on its physicochemical and biological properties. Key positions for modification would likely be on the imidazole ring.
Bioisosteric Replacements: Employing the principle of bioisosteric replacement to design and synthesize analogues with improved potency, selectivity, or pharmacokinetic profiles.
Parallel Synthesis: Utilizing parallel synthesis techniques to rapidly generate a library of compounds for high-throughput screening against various biological targets.
The insights gained from focused SAR studies will be instrumental in optimizing the 2H-Imidazo[5,1-b] ijrpr.comoxazine scaffold for any identified biological activity, paving the way for its potential development in areas such as medicinal chemistry or materials science.
Q & A
Advanced Research Question
- QSAR models : Use Genetic Function Approximation (GFA) to correlate substituent hydrophobicity (ClogP) with MIC values .
- Docking simulations : Map nitro group orientation within Mtb’s Ddn active site (PDB: 3RRE) to predict activation efficiency .
- ADMET prediction : SwissADME or pkCSM tools optimize bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
